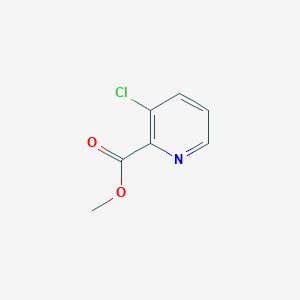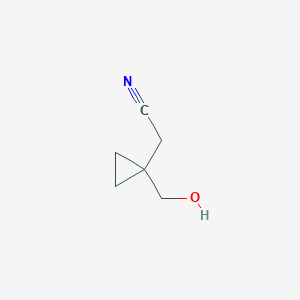
Methyl 3-chloropicolinate
描述
Synthesis Analysis Methyl 3-chloropicolinate may be synthesized through modifications of chlorophyll derivatives or other organic synthesis methods. For instance, a related compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, involves crystal structure analysis and molecular modeling to understand its synthesis pathway (De Armas et al., 2000). Similarly, the synthesis of 2-Amino-4-chloropyridine from methyl 4-chloropicolinate demonstrates a feasible method for preparing chlorinated pyridine derivatives, which might be applicable to the synthesis of Methyl 3-chloropicolinate (Jian-qiao, 2010).
Molecular Structure Analysis Molecular structure and computational insights into related compounds, such as Methyl L-Prolinate Hydrochloride, provide a foundation for understanding the structural characteristics of Methyl 3-chloropicolinate. These analyses include Fourier transform infrared and Raman spectra, alongside density functional theory (DFT) calculations (Balachandran et al., 2014).
Chemical Reactions and Properties The reactivity and properties of chlorinated compounds, such as the role of chloromethane in biosynthesis processes in fungi, might offer insights into the reactions involving Methyl 3-chloropicolinate. Chloromethane acts as a methyl donor in the biosynthesis of various organic compounds, highlighting the significance of chlorinated methyl donors in organic synthesis and natural product biosynthesis (Harper et al., 1989).
Physical Properties Analysis Investigating the physical properties of similar chlorinated compounds can provide insights. For instance, the detailed study of methyl chloride's vibrational bands and atmospheric presence reflects on the spectroscopic and environmental behavior of chlorinated methyl esters, which could be relevant to understanding the physical properties of Methyl 3-chloropicolinate (Bray et al., 2011).
Chemical Properties Analysis The chemical properties of Methyl 3-chloropicolinate could be inferred from studies on related chlorinated organic compounds. For instance, the synthesis and characterization of chloro-substituted dipicolinate vanadium complexes, including their insulin-enhancing properties, shed light on the complex chemical behavior of chlorinated organic compounds in biological systems (Smee et al., 2009).
科学研究应用
Synthesis of 2-Amino-4-chloropyridine : A study by Liao Jian-qiao (2010) in "Fine Chemical Intermediates" presents a process for synthesizing 2-Amino-4-chloropyridine using methyl 4-chloropicolinate, confirming its structure and potential for large-scale production (Liao Jian-qiao, 2010).
Spectroscopy of Methyl Chloride : Bray et al. (2011) in "Journal of Quantitative Spectroscopy & Radiative Transfer" updated line positions and intensities for the 1, 4, and 36 bands of methyl chloride, improving the quality of spectroscopic parameters (Bray et al., 2011).
Atmospheric Studies : Santee et al. (2013) in "Journal of Geophysical Research: Atmospheres" used the Aura Microwave Limb Sounder to study methyl chloride in the atmosphere, revealing seasonal variations and pollution from biomass burning (Santee et al., 2013).
Soilborne Pest Control in Agriculture : Desaeger et al. (2008) in "Pest Management Science" explored the use of fumigant combinations including chloropicrin for controlling soilborne pests in squash, comparing them to methyl bromide (Desaeger et al., 2008).
Fungal Metabolism : Harper et al. (1989) in "Applied and Environmental Microbiology" discussed the role of methyl donors like chloromethane in the primary metabolism of fungi, which could impact their growth and adaptation to environmental conditions (Harper et al., 1989).
Methyl Bromide Mitigation : Yang et al. (2015) in "Environmental Science & Technology" studied the destruction of methyl bromide sorbed to activated carbon, an important step in reducing ozone depletion caused by agricultural fumigants (Yang et al., 2015).
Methyl Halide Production in Plants : Rhew et al. (2003) in "Current Biology" investigated the genetic basis for methyl halide production in Arabidopsis thaliana, enhancing our understanding of plant biochemistry (Rhew et al., 2003).
Antimycobacterial Agents : Konduri et al. (2021) in "ACS Omega" designed chloropicolinate amides and urea derivatives as novel inhibitors for Mycobacterium tuberculosis, showing promise as future antimycobacterial agents (Konduri et al., 2021).
安全和危害
Methyl 3-chloropicolinate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
属性
IUPAC Name |
methyl 3-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLHANNSPRAJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571496 | |
| Record name | Methyl 3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloropicolinate | |
CAS RN |
116383-98-3 | |
| Record name | Methyl 3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-chloropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)






![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)
![Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B49670.png)

![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)
![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)